molecular formula C10H20N2OS B1490343 3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2097984-36-4

3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No.: B1490343
CAS No.: 2097984-36-4
M. Wt: 216.35 g/mol
InChI Key: XDMOROOLOJOQOS-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H20N2OS and its molecular weight is 216.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Applications

Research has highlighted the synthesis of derivatives from compounds similar to 3-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, showing notable antibacterial and antifungal activities. For instance, a study synthesized a series of compounds from 3-[(4-methylphenyl)amino]propanehydrazide, some of which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012). Similarly, another research synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives and found most of them to exhibit significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole in some cases (Helal et al., 2013).

Inhibitory and Anticancer Properties

A novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, showing potential for blood glucose regulation in diabetes management (Nitta et al., 2012). Additionally, novel bi-heterocyclic propanamides exhibited very promising urease inhibitory activity and were less cytotoxic agents, indicating potential therapeutic applications (Abbasi et al., 2020). Furthermore, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed antioxidant activity higher than ascorbic acid and exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Properties

IUPAC Name

3-amino-N-ethyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMOROOLOJOQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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